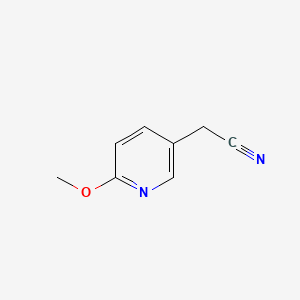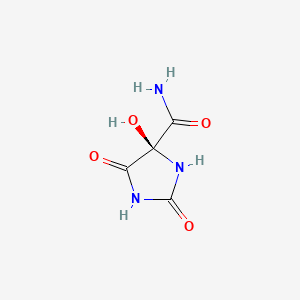
2-(6-Methoxypyridin-3-YL)acetonitrile
Vue d'ensemble
Description
2-(6-Methoxypyridin-3-YL)acetonitrile, also known as 2-MPA, is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in a variety of ways, such as a catalyst, a reagent, or a substrate.
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-(6-Methoxypyridin-3-yl)acetonitrile serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives synthesized from 2-bromo-4-methoxypyridine-3-carbonitrile have shown notable bacteriostatic or tuberculostatic activity. These compounds are transformed through intramolecular Thorpe-Ziegler cyclization to related thieno[2,3-b]pyridines, highlighting their potential in developing new antibacterial agents (Miszke et al., 2008).
Chemical Synthesis and Material Science
In the field of material science, 2-(6-Methoxypyridin-3-yl)acetonitrile is involved in the formation of charge transfer complexes, as evidenced by the interaction with chloranilic acid in various solvents. This interaction, leading to the formation of pink-colored solutions indicating charge transfer complex formation, showcases its role in the study of molecular interactions and potential applications in the development of sensory materials (Alghanmi & Habeeb, 2015).
Anticancer Research
Further, 2-(6-Methoxypyridin-3-yl)acetonitrile derivatives have been investigated for their cytotoxic activities against various cancer cell lines. A series of methoxypyridine-3-carbonitrile-bearing aryl substituents synthesized through condensation with chalcones demonstrated promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating their significance in anticancer drug development (Al‐Refai et al., 2019).
Coordination Chemistry and Catalysis
In coordination chemistry, 2-(6-Methoxypyridin-3-yl)acetonitrile derivatives have been utilized in the synthesis of N-Heterocyclic Carbene Gold(I) Complexes. These complexes are explored for their potential as antiproliferative, anticancer, and antibacterial agents, highlighting the compound's versatility in medicinal chemistry and catalysis applications (Goetzfried et al., 2020).
Propriétés
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZXZCNIZIVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663801 | |
| Record name | (6-Methoxypyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154403-85-7 | |
| Record name | (6-Methoxypyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-methoxypyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4-13C]Erythrose](/img/structure/B583604.png)

![D-[4-13C]Erythrose](/img/structure/B583606.png)





